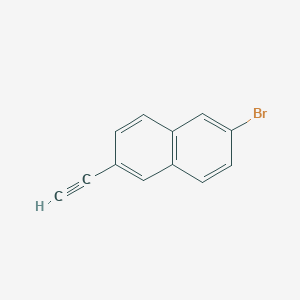![molecular formula C8H12O3 B6167707 (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2694056-79-4](/img/new.no-structure.jpg)
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: is a bicyclic compound featuring a unique oxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions: (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: In organic synthesis, (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its bicyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
作用机制
The mechanism of action of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Sordarins: A class of antifungal agents with a bicyclic core structure.
α-santalol and β-santalol: Compounds with a bicyclic structure found in sandalwood oil.
Uniqueness: What sets (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid apart is its specific oxabicyclo structure and the presence of a carboxylic acid group. This combination of features provides unique reactivity and potential for diverse applications in various fields .
属性
CAS 编号 |
2694056-79-4 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



